molecular formula C8H11FO4 B2791489 2-(Cyclobutylmethyl)-2-fluoropropanedioic acid CAS No. 2098154-08-4

2-(Cyclobutylmethyl)-2-fluoropropanedioic acid

Cat. No.: B2791489
CAS No.: 2098154-08-4
M. Wt: 190.17
InChI Key: ZRLMBEAWPILNBE-UHFFFAOYSA-N
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Description

“2-(Cyclobutylmethyl)-2-fluoropropanedioic acid” is a complex organic compound. It contains a cyclobutylmethyl group, which is a cyclobutane (a ring of four carbon atoms) with a methyl group (CH3) attached . The “2-fluoropropanedioic acid” part indicates the presence of a propanedioic acid (also known as malonic acid) group with a fluorine atom attached .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used . The presence of the fluorine atom and the carboxylic acid group could potentially make the compound reactive.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been known to target various enzymes and receptors in the body, influencing their function and contributing to the compound’s overall effect .

Mode of Action

This interaction could lead to changes in cellular processes, ultimately influencing the overall function of the cell .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in metabolism, signal transduction, and gene expression . The downstream effects of these pathway alterations can vary widely, potentially leading to changes in cell behavior, function, or survival.

Pharmacokinetics

Similar compounds are generally absorbed in the gastrointestinal tract after oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces . These properties can significantly impact the compound’s bioavailability, efficacy, and potential side effects.

Result of Action

These effects could include changes in enzyme activity, alterations in signal transduction pathways, modulation of gene expression, and potential impacts on cell survival and function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Cyclobutylmethyl)-2-fluoropropanedioic acid. Factors such as temperature, pH, and the presence of other substances in the body can affect the compound’s stability, its ability to reach its targets, and its overall effectiveness . Additionally, factors such as the individual’s health status, age, and genetic makeup can also influence the compound’s effects.

Safety and Hazards

The safety and hazards associated with “2-(Cyclobutylmethyl)-2-fluoropropanedioic acid” would depend on factors such as its reactivity and the specific conditions under which it is handled . Without specific data, it is difficult to provide a detailed analysis.

Properties

IUPAC Name

2-(cyclobutylmethyl)-2-fluoropropanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO4/c9-8(6(10)11,7(12)13)4-5-2-1-3-5/h5H,1-4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLMBEAWPILNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)O)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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